

# Comparative Guide: 3BP-3940 in Combination with Other Anti-Cancer Agents

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Compound of Interest		
Compound Name:	3BP-3940	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of **3BP-3940**, a Fibroblast Activation Protein (FAP) targeting peptide, in combination with other anti-cancer agents. The information is supported by available preclinical and clinical experimental data, with a focus on presenting quantitative results, detailed methodologies, and relevant biological pathways.

### **Introduction to 3BP-3940**

**3BP-3940** is a potent and selective peptide inhibitor of FAP, a transmembrane serine protease highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of numerous cancers. This differential expression makes FAP an attractive target for cancer diagnosis and therapy. **3BP-3940** is utilized as a "theranostic" agent, meaning it can be labeled with different radionuclides for both imaging (e.g., Gallium-68 for PET/CT) and targeted radionuclide therapy (e.g., Lutetium-177, Yttrium-90, or Actinium-225). Its proposed mechanism of action involves the targeted delivery of radiation to the tumor stroma, leading to the destruction of CAFs and a subsequent anti-tumor effect. Preclinical and early clinical studies have suggested that **3BP-3940** has the potential for prolonged tumor retention and low uptake in healthy tissues.

## Performance of 3BP-3940 in Combination Therapy: Clinical Evidence



A key clinical study by Zhang et al. (2025) investigated the use of radiolabeled **3BP-3940** in combination with immunotherapy, chemotherapy, and other targeted therapies in patients with advanced sarcoma. This study provides the primary clinical data for the efficacy and safety of **3BP-3940** in combination regimens.

## **Quantitative Data from Clinical Studies**

The following table summarizes the key quantitative data from the Zhang et al. (2025) study on the combination of FAP-targeted radiopharmaceutical therapy (FRT) using **3BP-3940** with other anti-cancer agents in sarcoma patients.



Parameter	Value	Reference
Patient Cohort		
Number of Patients	8	[1]
Age Range	13–80 years	[1]
Tumor Subtypes	Clear cell sarcoma, sarcomatoid hepatocellular carcinoma, leiomyosarcoma, osteosarcoma, cardiac synovial sarcoma	[1]
Combination Therapies		
Prior Immunotherapies	Candonilimab, TIL/IL2	[1]
Previous Targeted Therapies	mTOR inhibitors (everolimus, tacrolimus), Pazopanib, Lenvatinib, Multikinase inhibitors (regorafenib, abemaciclib)	[1]
Concurrent Targeted Therapies	Cabozantinib, Trabectedin, Anlotinib, Pazopanib, Abemaciclib	[1]
3BP-3940 Treatment Regimen		
Radionuclides Used	177Lu, 90Y, 225Ac	[1]
Average Number of FRT Cycles per Patient	2.9 ± 1.2 (range: 2–5)	[1]
Mean Cumulative Activity (177Lu)	16.7 ± 8.3 GBq (range: 7.5– 28.5 GBq)	[1]
Mean Cumulative Activity (90Y)	9.1 ± 4.4 GBq (range: 5.4–14.0 GBq)	[1]
Mean Cumulative Activity (225Ac)	7.4 ± 0.1 MBq (range: 7.3–7.4 MBq)	[1]



Patient Outcomes		
Partial Response	1	[1]
Partial Response followed by Progression	1	[1]
Stable Disease	1	[1]
Progressive Disease	1	[1]
Partial Response/Mixed Response	2	[1]
Safety		
Grade 3 or Above Hematological or Renal Toxicity Attributed to FRT	None	[1]

## Clinical Experimental Protocol: A Representative Example

The following is a representative clinical protocol based on the methodology described in the Zhang et al. (2025) study for the administration of **3BP-3940** in combination with other anticancer agents.

#### Patient Selection:

- Histologically confirmed diagnosis of advanced sarcoma.
- Confirmed FAP expression in tumor lesions via 68Ga-FAPI PET/CT imaging.
- Patients who are concurrently receiving or have previously received immunotherapy, chemotherapy, or targeted therapy.

#### **3BP-3940** Radiopharmaceutical Therapy (FRT) Administration:

 Radiolabeling: 3BP-3940 is labeled with 177Lu, 90Y, or 225Ac under good manufacturing practices (GMP).



- Dosage: The administered activity is determined based on the patient's condition, previous treatments, and dosimetry estimates.
- Administration: The radiolabeled 3BP-3940 is administered intravenously.
- Treatment Cycles: Patients may receive multiple cycles of FRT, typically spaced several weeks apart, based on response and toxicity.

#### Combination Therapy Regimen:

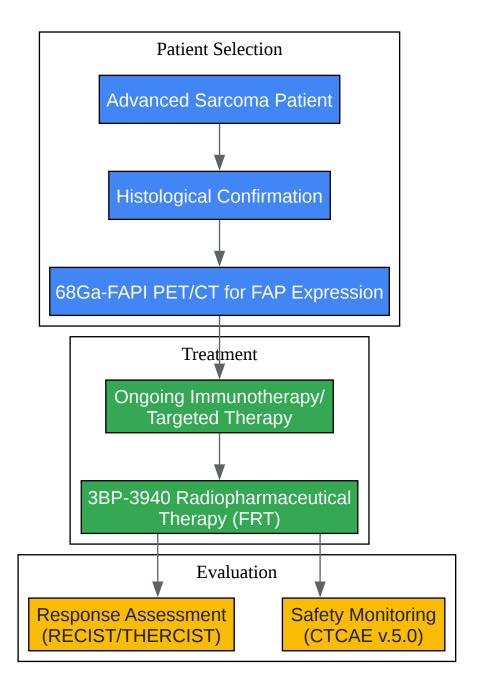
- Concurrent targeted therapies are continued as per the standard of care, with careful monitoring for overlapping toxicities.
- For patients who have completed prior lines of therapy, FRT is administered as a subsequent line of treatment.

#### Response Evaluation:

- Treatment response is evaluated using RECIST and THERCIST criteria based on PET/CT and SPECT/CT imaging.
- Safety is monitored according to CTCAE v.5.0 standards.

## **Clinical Workflow Diagram**





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Clinical trial workflow for **3BP-3940** combination therapy.

# Preclinical Evidence for FAP Inhibitor Combination Therapies

While clinical data for **3BP-3940** combinations is emerging, a growing body of preclinical research supports the rationale for combining FAP-targeted radionuclide therapy with other



anti-cancer agents. These studies provide insights into the potential mechanisms of synergy and offer a basis for designing future clinical trials.

## **Quantitative Data from Preclinical Studies**

The following table summarizes representative quantitative data from preclinical studies investigating the combination of FAP inhibitors with other anti-cancer therapies.

Parameter	FAP Inhibitor Monotherapy	Combination Therapy	% Improvement with Combination	Reference
Tumor Growth Inhibition (TGI)				
FAP-IL12mut (melanoma model)	94%	92.5% (with anti- PD-L1)	-1.5%	[2]
FAP-IL12mut (colorectal cancer model)	84%	-	-	[2]
FAP-IL12mut (lung cancer model)	77%	-	-	[2]
Immune Cell Infiltration				
CD8+ T-cell infiltration (FAP-targeted RLT + anti-PD-L1)	Increased	Significantly Increased	Not quantified	[3]
PMN-MDSC population (FAP- targeted RLT + anti-PD-L1)	-	Significantly Decreased	Not quantified	[3]



## **Representative Preclinical Experimental Protocol**

The following is a representative experimental protocol for a preclinical study evaluating a FAP-targeted radionuclide therapy in combination with an immune checkpoint inhibitor, based on methodologies described in the literature.

#### Cell Lines and Animal Models:

- Cell Lines: A murine cancer cell line (e.g., MC38 colon adenocarcinoma) and a fibroblast cell line (e.g., NIH3T3) engineered to express human FAP (NIH3T3-hFAP).
- Animal Model: C57BL/6 mice.

#### **Tumor Implantation:**

- Mice are subcutaneously co-injected with a mixture of cancer cells and FAP-expressing fibroblasts to establish a tumor model with a relevant tumor microenvironment.
- Tumor growth is monitored regularly using caliper measurements.

#### **Treatment Groups:**

- Vehicle control (e.g., saline).
- FAP-targeted radionuclide therapy (e.g., 177Lu-labeled FAP inhibitor) alone.
- Immune checkpoint inhibitor (e.g., anti-PD-L1 antibody) alone.
- Combination of FAP-targeted radionuclide therapy and immune checkpoint inhibitor.

#### Dosing and Administration:

- The FAP-targeted radiopharmaceutical is administered intravenously at a predetermined dose.
- The immune checkpoint inhibitor is administered intraperitoneally according to a specified dosing schedule.

#### **Efficacy Endpoints:**



- Tumor growth inhibition is assessed by measuring tumor volume over time.
- Overall survival of the animals is monitored.

#### Mechanistic Studies:

- Immunohistochemistry (IHC): Tumors are harvested at the end of the study and analyzed by IHC for markers of immune cell infiltration (e.g., CD8, CD45) and other relevant biomarkers.
- Flow Cytometry: Tumors can be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify different immune cell populations (e.g., T cells, myeloid-derived suppressor cells).
- Gene Expression Analysis: RNA can be extracted from tumor tissue to analyze the expression of genes related to immune signaling pathways.

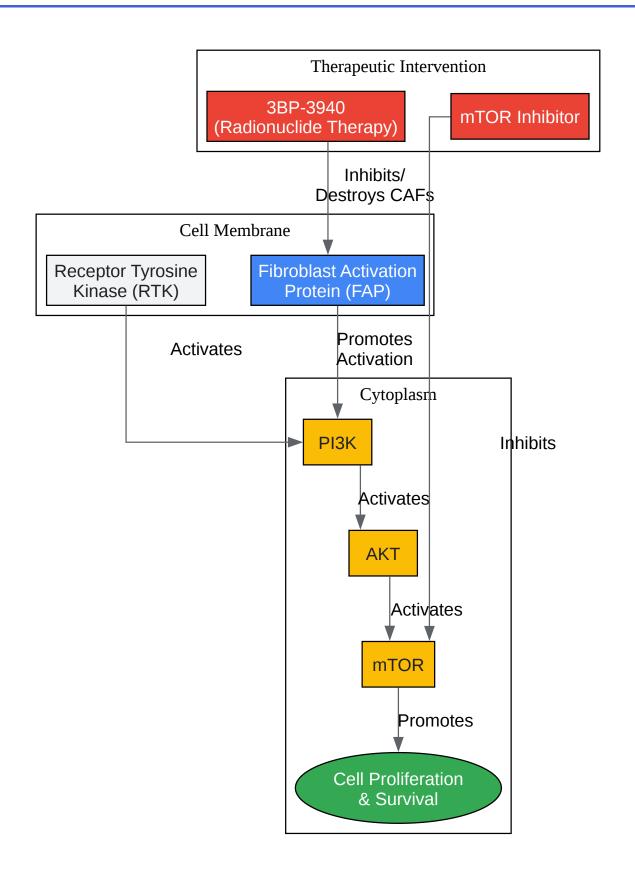
## **Signaling Pathways and Mechanisms of Action**

The combination of **3BP-3940**-based radionuclide therapy with other anti-cancer agents is thought to have a synergistic effect by targeting different components of the tumor and its microenvironment.

## FAP and the PI3K/AKT/mTOR Pathway

FAP expression has been linked to the activation of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival in many cancers. Targeting FAP-expressing CAFs with **3BP-3940** may disrupt the supportive tumor microenvironment, while mTOR inhibitors directly target this key survival pathway within cancer cells.





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FAP-mediated activation of the PI3K/AKT/mTOR pathway.



## Synergy with Immunotherapy

FAP-targeted radionuclide therapy can remodel the tumor microenvironment, making it more susceptible to immunotherapy. The radiation delivered by **3BP-3940** can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells. This can convert an immunologically "cold" tumor into a "hot" tumor, thereby enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. Preclinical studies have shown that this combination can lead to increased infiltration of CD8+ T cells and a reduction in immunosuppressive myeloid-derived suppressor cells (MDSCs).

## Conclusion

The available clinical and preclinical data suggest that **3BP-3940**, when used in combination with other anti-cancer agents, holds promise for the treatment of advanced solid tumors. The combination of FAP-targeted radionuclide therapy with immunotherapy and targeted therapies appears to be well-tolerated and can lead to encouraging anti-tumor responses. The proposed mechanisms of synergy involve the disruption of the tumor microenvironment, modulation of key cancer signaling pathways like PI3K/AKT/mTOR, and enhancement of the anti-tumor immune response. Further prospective clinical trials are warranted to validate these findings and to optimize combination strategies for different cancer types.

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